molecular formula C9H14N2O3 B2697843 tert-Butyl (2-methyloxazol-4-yl)carbamate CAS No. 1240621-19-5

tert-Butyl (2-methyloxazol-4-yl)carbamate

Cat. No. B2697843
CAS RN: 1240621-19-5
M. Wt: 198.222
InChI Key: VHCBSNJAXKWWRN-UHFFFAOYSA-N
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Description

“tert-Butyl (2-methyloxazol-4-yl)carbamate” is a chemical compound with the molecular formula C9H14N2O3 . It belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-methyloxazol-4-yl)carbamate” is represented by the InChI code: 1S/C9H14N2O3/c1-6-10-7(5-13-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12) . The molecular weight of the compound is 198.22 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (2-methyloxazol-4-yl)carbamate” include a molecular weight of 198.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Reactivity

tert-Butyl (2-methyloxazol-4-yl)carbamate is a key intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, it has been utilized in the synthesis of chiral oxazolidinones from N-Boc derivatives of β-amino alcohols. The presence of a N-methyl substituent significantly enhances the cyclization rate of these compounds, which is essential for producing 2-oxazolidinones, highlighting the compound's role in facilitating reactions and improving yield and stereoselectivity in organic synthesis (Agami, Couty, Hamon, & Venier, 1993).

Antimicrobial Activity

Research has also explored the antimicrobial properties of derivatives synthesized from tert-butyl carbazate. Compounds derived from tert-butyl carbazate have shown significant antimicrobial activity, providing a foundation for developing new antimicrobial agents. These findings underscore the potential of tert-butyl (2-methyloxazol-4-yl)carbamate derivatives in pharmaceutical research and development, aiming at combating various microbial infections (Ghoneim & Mohamed, 2013).

Catalysis and Polymerization

The compound's derivatives have been investigated for their catalytic applications, particularly in Pd-catalyzed cross-coupling reactions. This research is crucial for the development of new synthetic methodologies, enabling the efficient formation of complex molecules from simpler precursors. The results highlight the compound's role in facilitating bond-forming reactions, which are pivotal in organic synthesis and material science (Qin, Cui, Zou, Li, Wu, Zhu, & Wu, 2010).

Bioinspired Catalysis

In bioinspired catalysis, derivatives of tert-butyl (2-methyloxazol-4-yl)carbamate have been used in the efficient synthesis of important intermediates. For example, the catalytic epoxidation for synthesizing the epoxyketone fragment of carfilzomib, an anticancer drug, underscores the significance of these compounds in facilitating environmentally friendly and efficient reactions in pharmaceutical synthesis (Qiu, Xia, & Sun, 2019).

Structural Analysis

Structural characterization and analysis of tert-butyl (2-methyloxazol-4-yl)carbamate derivatives have provided insights into the interplay of strong and weak hydrogen bonds in crystal engineering. This research is fundamental in understanding how molecular interactions influence the assembly and properties of crystalline materials, which has implications for designing materials with specific functions (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Safety and Hazards

The safety data sheet for “tert-Butyl (2-methyloxazol-4-yl)carbamate” suggests that it should not be released into the environment . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin, eyes, or clothing . It is recommended to handle the compound under inert gas and protect it from moisture .

properties

IUPAC Name

tert-butyl N-(2-methyl-1,3-oxazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6-10-7(5-13-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCBSNJAXKWWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-methyloxazol-4-yl)carbamate

CAS RN

1240621-19-5
Record name tert-butyl N-(2-methyl-1,3-oxazol-4-yl)carbamate
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